molecular formula C10H10O4 B049103 4-Oxo-4-phenoxybutanoic acid CAS No. 6311-68-8

4-Oxo-4-phenoxybutanoic acid

Cat. No. B049103
CAS RN: 6311-68-8
M. Wt: 194.18 g/mol
InChI Key: XISIEQIDFFXZCP-UHFFFAOYSA-N
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Description

4-Oxo-4-phenoxybutanoic acid is a chemical compound with the linear formula C10H10O4 . It is also known as 3-Benzoylpropionic acid . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Oxo-4-phenoxybutanoic acid is represented by the linear formula C10H10O4 . It has a molecular weight of 194.189 .


Chemical Reactions Analysis

The oxidation of 4-Oxo-4-phenoxybutanoic acid has been studied in the presence of perchloric acid . The reaction is first order each in the oxidant, 4-Oxo acid, and H+ .

Scientific Research Applications

  • Phosphoglycerate Kinase Substrate Potential : Adams, Sparkes, and Dixon (1983) discussed 4-Arsono-2-hydroxybutanoic acid, a compound related to 4-Oxo-4-phenoxybutanoic acid, as a potential substrate for phosphoglycerate kinase. The study found a catalytic constant significantly smaller than the natural substrate (Adams, Sparkes, & Dixon, 1983).

  • Inhibition of Human Carbonic Anhydrase : Oktay et al. (2016) investigated butenoic acid derivatives, which include a structure similar to 4-Oxo-4-phenoxybutanoic acid, and their inhibitory activities against human carbonic anhydrase I and II. These findings suggest potential therapeutic applications (Oktay et al., 2016).

  • Gas-Phase Ion Fragmentation Mechanisms : Kanawati et al. (2008) explored 4-oxopentanoic acid, a closely related compound, and its new concerted mechanism for CO2 elimination, with implications for understanding chemical processes at the molecular level (Kanawati et al., 2008).

  • Pyruvate Kinase Modification : Chalkley and Bloxham (1976) studied 5-chloro-4-oxopentanoic acid, another similar compound, and its effect on modifying pyruvate kinase. This research contributes to understanding enzyme modification (Chalkley & Bloxham, 1976).

  • Synthesis of ACE Inhibitors : Zhu et al. (2010) and (2011) developed methods for the efficient synthesis of 2-hydroxy-4-arylbutanoic acids, a common intermediate in ACE inhibitors, via hydrogenation of 2-oxo-4-arylbut-3-enoic acids, which are structurally related to 4-Oxo-4-phenoxybutanoic acid (Zhu et al., 2010), (Zhu et al., 2011).

  • Chemical Oxidation Studies : Several studies have focused on the oxidation of 4-oxo acids, including those structurally related to 4-Oxo-4-phenoxybutanoic acid. These studies, conducted by researchers like Pushparaj et al. (2005), Manjari and Reddy (2011), and Sikkandar et al. (1999), provide insights into the kinetics and mechanisms of these chemical reactions (Pushparaj et al., 2005), (Manjari & Reddy, 2011), (Sikkandar et al., 1999).

Safety And Hazards

The safety data sheet for 4-Oxo-4-phenoxybutanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

A new polymorph of 4-Oxo-4-phenoxybutanoic acid has been reported, which crystallizes in the monoclinic space group P21/c and has a significantly larger cell volume . This suggests that there is ongoing research into the properties and potential applications of this compound .

properties

IUPAC Name

4-oxo-4-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISIEQIDFFXZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285923
Record name 4-oxo-4-phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-phenoxybutanoic acid

CAS RN

6311-68-8
Record name NSC43240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-4-phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenol (1.88 g, 20.0 mmol) was dissolved in a solution of sodium carbonate (anhydrous) (1.06 g, 10.0 mmol) in water (20 ml) and cooled to 0° C. Succinic anhydride (2.00 g, 20.0 mmol) was added and the suspension was allowed to stir at 0° C. for 1 h. The reaction mixture was gradually warmed to room temperature and stirred over night. The clear solution was cooled to 0° C. and acidified to pH 0 (addition of 1M aqueous HCl). The reaction mixture was extracted with chloroform (3×25 ml), dried over Na2SO4, filtered and the solvent removed under reduced pressure to obtain a white solid (1.63 g, 8.4 mmol, 42%). The product was used without any further purification.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Stuhr-Hansen, CD Vagianou, O Blixt - Bioconjugate Chemistry, 2019 - ACS Publications
… By standard HBTU coupling 4-oxo-4-phenoxybutanoic acid (56) followed by cleavage off resin utilizing TFA/triethylsilane(TES)/H 2 O afforded the phenyl ester terminated …
Number of citations: 5 pubs.acs.org

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